molecular formula C14H18N4O B12613671 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one CAS No. 918798-16-0

1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one

Cat. No.: B12613671
CAS No.: 918798-16-0
M. Wt: 258.32 g/mol
InChI Key: FRHQDFVUBQAAEF-UHFFFAOYSA-N
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Description

1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase with critical roles in cellular signaling, metabolism, and survival. This compound exhibits high selectivity for GSK-3α and GSK-3β over a broad panel of other kinases, making it a valuable tool for dissecting the complex pathways regulated by GSK-3. Its primary research value lies in investigating the pathogenesis and potential treatment of neurological disorders and cancers. By inhibiting GSK-3, this compound can modulate Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer, and has been shown to reduce tau hyperphosphorylation, a key pathological feature in Alzheimer's disease models. Researchers utilize this inhibitor to explore mechanisms of neuroprotection, axonal outgrowth , and neuronal polarity, as well as to study its effects on apoptosis and proliferation in various cancer cell lines. It is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

918798-16-0

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

1-(8-amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one

InChI

InChI=1S/C14H18N4O/c1-9-10(2)18-8-11(7-12(15)14(18)16-9)17-6-4-3-5-13(17)19/h7-8H,3-6,15H2,1-2H3

InChI Key

FRHQDFVUBQAAEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)N)N3CCCCC3=O)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests significant potential for medicinal applications:

  • Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of tumor growth and induction of apoptosis in cancer cells. Studies have shown that modifications to the imidazo ring can enhance cytotoxicity against different cancer cell lines .
  • Anticonvulsant Properties : Similar compounds have been tested for their anticonvulsant effects. For instance, derivatives with structural similarities have demonstrated significant activity in models of induced seizures . The structure-activity relationship (SAR) indicates that specific substitutions can enhance efficacy.

Biological Target Interaction Studies

Understanding how 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one interacts with biological targets is crucial for elucidating its mechanism of action:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to therapeutic benefits in conditions like cancer or neurodegenerative diseases where enzyme dysregulation is a factor .
  • Receptor Modulation : Preliminary studies suggest that the compound might interact with various receptors involved in neurotransmission and cellular signaling. This interaction could be pivotal in developing treatments for neurological disorders .

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of several imidazo[1,2-a]pyridine derivatives, including this compound. The study utilized multiple human cancer cell lines (A375, MCF-7) to assess cell viability and apoptosis induction. Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations .

Cell LineIC50 (µM)Mechanism of Action
A37515Apoptosis induction
MCF-720Cell cycle arrest

Case Study 2: Anticonvulsant Activity Assessment

In another investigation focusing on anticonvulsant properties, the compound was tested using a picrotoxin-induced seizure model. The results suggested that structural modifications could lead to enhanced protective effects against seizures compared to standard medications .

Compound TestedED50 (mg/kg)Protection Index
1-(8-Amino...)18.49.2

Mechanism of Action

The mechanism of action of 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications

The piperidin-2-one moiety in the target compound offers distinct advantages in metabolic stability and receptor binding over pyridin-2(1H)-one or carboxamide derivatives. However, substituents like chlorine or methoxyethoxy groups in analogues may fine-tune solubility and selectivity for specific therapeutic targets. Future studies should explore hybrid structures combining the lactam’s stability with polar substituents to optimize pharmacokinetic profiles .

Biological Activity

1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one is a synthetic compound belonging to the imidazo[1,2-a]pyridine class. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H14N4O
  • Molecular Weight : 254.287 g/mol
  • CAS Number : 910777-44-5

The compound features a piperidinone structure substituted with an amino group and two methyl groups on the imidazo ring, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that related imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties against various pathogens.
    • For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 2–4 µg/mL against resistant strains of Mycobacterium tuberculosis .
  • Antitumor Activity :
    • The compound has been evaluated for its potential antitumor effects. Some studies report that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substitution patterns on the imidazo and piperidine rings can significantly alter its pharmacological profile.

Comparative Analysis of Related Compounds

Compound NameStructure FeatureBiological Activity
8-Amino-2-methylimidazo[1,2-a]pyridineFewer methyl groupsAntimicrobial
4-AminopyridineSimple pyridine derivativeNeurological disorders
Imidazopyridine Amides (e.g., telacebec)Targeting respiratory pathogensAntitubercular

Study 1: Antimicrobial Efficacy

In a recent study focused on the synthesis and evaluation of piperidinothiosemicarbazones, derivatives exhibited strong activity against M. tuberculosis strains with MIC values ranging from 0.5 to 4 µg/mL. The study highlighted the importance of the piperidine structure in enhancing antimicrobial potency .

Study 2: Neuroprotective Potential

A study investigating the neuroprotective effects of imidazo[1,2-a]pyridine derivatives found that certain compounds could significantly reduce neuronal cell death in vitro. This suggests a potential therapeutic role in neurodegenerative diseases .

Q & A

Q. What are the foundational synthetic routes for imidazo[1,2-a]pyridine derivatives like 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one?

The core scaffold of imidazo[1,2-a]pyridine derivatives is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones, ketoesters). For example, cyclization of 2-amino-4,5-dicyanoimidazole with 4-hydroxy-6-methylpyran-2-one under acidic conditions generates imidazo[1,2-a]pyrimidines, which can be further functionalized . Piperidin-2-one moieties are introduced through nucleophilic substitution or reductive amination.

Q. How can spectroscopic methods confirm the structure of this compound?

Key techniques include:

  • 1H/13C NMR : Assign signals for aromatic protons (δ 6.5–8.5 ppm) and piperidinone carbonyl (δ ~170–175 ppm). Substituents like methyl groups appear as singlets (δ ~2.0–2.5 ppm).
  • HRMS : Validate molecular weight with <5 ppm error. For example, a derivative with molecular formula C₁₅H₁₉N₅O showed [M+H]+ at m/z 298.1665 (calculated 298.1663) .
  • IR : Confirm secondary amide (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O stretch ~1650–1700 cm⁻¹).

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?

These compounds exhibit anxiolytic, neuroleptic, and antihypertensive properties. Bioactivity is influenced by substituents at the 2-, 3-, and 6-positions. For example, Zolpidem (a commercial hypnotic) shares the imidazo[1,2-a]pyridine core, highlighting the scaffold's relevance in CNS drug discovery .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to introduce substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core?

Advanced strategies include:

  • Multicomponent reactions (MCRs) : Efficiently install diverse substituents in one pot. For example, coupling aldehydes, amines, and alkynes under catalytic conditions.
  • Oxidative coupling : Utilize Cu(I)/Pd(II) catalysts to form C–N bonds at the 3-position .
  • Halogenation : Introduce bromine/chlorine at the 3-position for subsequent cross-coupling (e.g., Suzuki-Miyaura) .

Q. How do structural modifications impact the compound's bioactivity?

A structure-activity relationship (SAR) study might include:

  • Amino group at position 8 : Enhances solubility and H-bonding interactions (critical for receptor binding).
  • Methyl groups at 2- and 3-positions : Increase steric hindrance, potentially reducing off-target effects.
  • Piperidin-2-one moiety : Modulates lipophilicity and bioavailability. Comparative data can be tabulated:
Substituent PositionModificationBioactivity (IC₅₀)Reference
8–NH₂ vs. –NO₂10 nM vs. >100 nM
3–CH₃ vs. –ClImproved selectivity

Q. What analytical challenges arise in purity assessment, and how are they resolved?

Common issues include:

  • Impurity profiling : HPLC-MS identifies byproducts like deaminated derivatives or oxidized piperidinone. For example, a related compound showed an impurity (RRT 0.92) identified as 6-methyl-8-nitro analog .
  • Crystallinity issues : Use X-ray diffraction (single-crystal) to confirm stereochemistry, as done for hexahydroimidazo[1,2-c]pyrimidine derivatives .

Q. How can contradictory data in synthetic pathways be reconciled?

For instance, emphasizes condensation with 1,3-diketones, while highlights oxidative coupling. Resolution involves:

  • Reaction condition screening : Optimize temperature, solvent (e.g., DMF vs. EtOH), and catalyst loading.
  • Mechanistic studies : Probe intermediates via in-situ IR or NMR to identify rate-limiting steps .

Methodological Tables

Q. Table 1. Comparison of Synthetic Approaches

MethodYield (%)Key AdvantageLimitationReference
Condensation45–60ScalabilityLimited substituent scope
Multicomponent Reaction70–85Rapid diversificationHigh catalyst cost
Halogenation/Suzuki50–75Precision in functionalizationAir-sensitive conditions

Q. Table 2. Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)HRMS (Observed)
Imidazo[1,2-a]pyridine7.2 (H-6), 2.3 (CH₃)1650 (C=O)298.1665 [M+H]+
Piperidin-2-one3.1 (N–CH₂), 170.53300 (N–H)

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